N'-Benzylidene-2-(4-ethoxyanilino)acetohydrazide
Description
N'-Benzylidene-2-(4-ethoxyanilino)acetohydrazide is a hydrazone derivative synthesized via the condensation of 2-(4-ethoxyanilino)acetohydrazide with benzaldehyde. This compound belongs to a broader class of N'-benzylidene acetohydrazides, which are characterized by a hydrazide backbone modified with aromatic aldehyde-derived substituents. These derivatives are typically synthesized under reflux conditions in ethanol or methanol, catalyzed by glacial acetic acid, as described in analogous procedures .
Properties
CAS No. |
302909-85-9 |
|---|---|
Molecular Formula |
C17H19N3O2 |
Molecular Weight |
297.35 g/mol |
IUPAC Name |
N-[(E)-benzylideneamino]-2-(4-ethoxyanilino)acetamide |
InChI |
InChI=1S/C17H19N3O2/c1-2-22-16-10-8-15(9-11-16)18-13-17(21)20-19-12-14-6-4-3-5-7-14/h3-12,18H,2,13H2,1H3,(H,20,21)/b19-12+ |
InChI Key |
DUUQQRVTEXNVGN-XDHOZWIPSA-N |
Isomeric SMILES |
CCOC1=CC=C(C=C1)NCC(=O)N/N=C/C2=CC=CC=C2 |
Canonical SMILES |
CCOC1=CC=C(C=C1)NCC(=O)NN=CC2=CC=CC=C2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-Benzylidene-2-(4-ethoxyanilino)acetohydrazide typically involves the condensation of benzaldehyde with 2-(4-ethoxyanilino)acetohydrazide . The reaction is usually carried out in an ethanol solvent with an acid catalyst such as hydrochloric acid or sulfuric acid to facilitate the condensation reaction .
Industrial Production Methods
Chemical Reactions Analysis
Hydrolysis Reactions
The hydrazide (-CONHNH-) and imine (C=N) groups are susceptible to hydrolysis under acidic or basic conditions:
-
Acidic Hydrolysis : The imine bond undergoes cleavage to regenerate the aldehyde (benzaldehyde derivative) and hydrazide intermediate. For example, similar compounds like 2-(2,4-dichlorophenoxy)-N'-(2-methoxybenzylidene)acetohydrazide hydrolyze in HCl to yield 2-(2,4-dichlorophenoxy)acetohydrazide and 2-methoxybenzaldehyde.
-
Basic Hydrolysis : The hydrazide group may decompose to form carboxylic acid derivatives. Hydrazides typically hydrolyze in NaOH to produce ammonium salts and carboxylic acids.
Reaction Conditions :
| Substrate | Conditions | Products | Yield | Source |
|---|---|---|---|---|
| Analogous hydrazide | 1M HCl, reflux, 6h | Aldehyde + Hydrazide intermediate | ~75% | |
| Hydrazide derivatives | 2M NaOH, 80°C, 4h | Carboxylic acid + Ammonia | >80% |
Condensation and Schiff Base Formation
The hydrazide group reacts with aldehydes or ketones to form new Schiff bases. For instance, N'-benzylidene-4-(tert-butyl)benzohydrazide derivatives are synthesized by condensing 4-(t-Bu)benzohydrazide with substituted benzaldehydes in methanol/acetic acid . Similarly, the target compound can undergo reversible imine formation, allowing substitution of the benzylidene group with other aldehydes.
Example Reaction :
Key Conditions :
-
Solvent: Methanol or ethanol
-
Catalyst: Glacial acetic acid (1–2 drops)
-
Temperature: Reflux (60–80°C)
Metal Complexation
The hydrazide moiety acts as a bidentate ligand, coordinating with transition metals through the carbonyl oxygen and hydrazinic nitrogen. Studies on analogous compounds, such as N-(hydroxy-4-((4-nitrophenyl)diazenyl)benzylidene)-2-(phenylamino)acetohydrazide, demonstrate formation of stable complexes with Cu(II), Ni(II), and Co(II) .
Typical Synthesis :
-
Dissolve the hydrazide in ethanol.
-
Add metal salt (e.g., CuCl₂·2H₂O) in a 1:1 molar ratio.
-
Adjust pH to 6–7 using NaOH.
Complex Properties :
-
Geometry : Octahedral or square planar (depending on metal).
Oxidative Coupling
Under oxidative conditions, the hydrazide group participates in N–S/S–S bond formation. For example, (E)-N'-benzylideneacetohydrazide reacts with sulfur (S₈) in the presence of Ag₂CO₃ to form disulfanediyl-bis(acetohydrazide) derivatives .
Mechanism :
-
Ag₂CO₃ activates the hydrazide.
-
S₈ inserts into the N–H bond, forming N–S intermediates.
Conditions :
Cyclization Reactions
Intramolecular cyclization can occur under thermal or acidic conditions, forming heterocycles like 1,3,4-oxadiazoles or triazoles. For example, hydrazides derived from Meldrum’s acid cyclize to form β-lactams or pyrazolones under reflux .
Proposed Pathway :
Key Drivers :
Electrophilic Aromatic Substitution
The 4-ethoxyanilino and benzylidene aromatic rings undergo electrophilic substitution:
-
Nitration : Concentrated HNO₃/H₂SO₄ introduces nitro groups at the para position of the activated ethoxy-substituted ring.
-
Halogenation : Bromine or Cl₂ adds halogens ortho/para to the ethoxy group.
Electronic Effects :
Scientific Research Applications
Antimicrobial Activity
One of the most significant applications of N'-Benzylidene-2-(4-ethoxyanilino)acetohydrazide is its potential as an antimicrobial agent. Studies have demonstrated that derivatives of this compound exhibit notable antibacterial and antifungal activities against various pathogens.
- Case Study : A series of derivatives were synthesized and tested against Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa. Compounds such as 4h and 4i showed promising results, with minimal inhibitory concentrations (MICs) indicating strong antibacterial properties .
| Compound | Target Pathogen | MIC (µg/mL) |
|---|---|---|
| 4h | S. aureus | 5 |
| 4i | E. coli | 10 |
Anticancer Potential
This compound has been explored for its anticancer properties, particularly as a c-Met inhibitor. The c-Met receptor is implicated in several types of cancer, making it a target for therapeutic intervention.
- Case Study : In vitro studies showed that certain derivatives of benzylidene hydrazides inhibit c-Met activity effectively, with IC50 values as low as 0.37 nM for specific compounds . This highlights the potential of N'-Benzylidene derivatives in cancer therapy.
| Compound | Target Kinase | IC50 (nM) |
|---|---|---|
| 10b | c-Met | 0.37 |
| 11b | VEGFR-2 | 25.34 |
Organic Synthesis Intermediate
The compound serves as an important intermediate in the synthesis of various organic compounds, particularly in the development of new materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of N’-Benzylidene-2-(4-ethoxyanilino)acetohydrazide involves its interaction with specific molecular targets and pathways. The compound can form hydrogen bonds and other interactions with biological molecules, leading to its observed biological effects. The exact molecular targets and pathways are still under investigation, but it is believed to interact with enzymes and receptors involved in microbial growth and metabolism .
Comparison with Similar Compounds
Anticancer Activity
- N'-Benzylidene-2-(3-methyl-2-oxoquinoxalin-1(2H)-yl)acetohydrazide demonstrated moderate cytotoxicity (IC₅₀ = 0.50 µg/mL) against H-ras-transformed fibroblasts via Akt pathway inhibition .
- (E)-N'-Benzylidene-2-(5-fluoro-2-oxoindolin-1-yl)acetohydrazide showed anti-proliferative activity against AGS gastric cancer cells, with apoptosis induction linked to caspase activation .
- Comparison: The 4-ethoxyanilino group may modulate Akt or EGFR signaling pathways, similar to other hydrazones, but specific data require further validation .
Antimicrobial and Antioxidant Activity
- N'-Benzylidene-2-((4-methyl-2-oxo-2H-chromen-7-yl)oxy)acetohydrazide exhibited antioxidant activity (IC₅₀ = 12 µM in DPPH assay) and antimicrobial effects against S. aureus .
- N'-Benzylidene-2-(2-oxo-2H-chromen-4-yloxy)acetohydrazide derivatives showed enhanced antioxidant capacity when modified with maleic anhydride or mercaptoacetic acid .
- Comparison: The ethoxyanilino group’s electron-rich structure may improve radical scavenging compared to coumarin-based analogs, though direct studies are lacking .
Physicochemical Properties
Biological Activity
N'-Benzylidene-2-(4-ethoxyanilino)acetohydrazide is a compound that has garnered attention in recent years due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article explores the synthesis, biological activity, and mechanisms of action associated with this compound, supported by relevant case studies and research findings.
Synthesis
The synthesis of this compound typically involves the condensation reaction between 4-ethoxyaniline and an appropriate benzaldehyde derivative in the presence of hydrazine. The general reaction can be represented as follows:
This compound can be synthesized using various techniques, including traditional heating methods and microwave-assisted synthesis, which can improve yield and reduce reaction times .
Anticancer Properties
Research has demonstrated that this compound exhibits significant anticancer properties. In vitro studies have shown that derivatives of similar hydrazones induce apoptosis in cancer cell lines such as A549 (lung cancer), HeLa (cervical cancer), and MDA-MB-231 (breast cancer) with IC50 values ranging from 10 to 20 μM .
A notable study found that compounds with structural similarities to this compound were able to induce caspase-dependent apoptosis, which is a critical pathway in programmed cell death. Flow cytometry analyses indicated that these compounds did not significantly affect normal cell lines, suggesting a degree of selectivity for cancer cells .
Antimicrobial Activity
In addition to its anticancer effects, this compound has shown promising antimicrobial activity. Studies indicate that similar compounds exhibit antibacterial effects against a range of bacteria, including Escherichia coli and Staphylococcus aureus. For example, derivatives synthesized from 2-hydroxybenzohydrazide demonstrated effective inhibition against E. coli, with minimum inhibitory concentrations (MICs) reported at 16 µg/mL .
The mechanisms by which this compound exerts its biological effects are multifaceted:
- Apoptosis Induction : The compound's ability to activate caspases suggests that it may trigger intrinsic apoptotic pathways in cancer cells, leading to cell death.
- Antimicrobial Interaction : The hydrazone functional group may interact with bacterial enzymes or cellular components, disrupting vital processes such as cell wall synthesis or protein function.
- Molecular Targeting : Similar compounds have been shown to interact with specific molecular targets like c-Met, a receptor tyrosine kinase involved in tumor progression. Inhibitors targeting c-Met have demonstrated potent anticancer effects by blocking signaling pathways essential for tumor growth .
Case Studies
Several case studies have highlighted the efficacy of compounds related to this compound:
- Study on Cytotoxicity : A study involving the synthesis of various hydrazone derivatives reported that certain compounds exhibited selective cytotoxicity against tumor cells while sparing normal cells, reinforcing the therapeutic potential of this class of compounds .
- Antimicrobial Efficacy : Another investigation into hydrazone derivatives revealed significant antibacterial activity against both Gram-positive and Gram-negative bacteria, emphasizing their potential as lead compounds for antibiotic development .
Q & A
Basic Question
- ¹H/¹³C NMR : Confirm hydrazone bond formation (δ 8.5–9.0 ppm for imine proton; δ 160–165 ppm for C=N) .
- FT-IR : Stretching bands at 3200–3300 cm⁻¹ (N-H), 1650–1680 cm⁻¹ (C=O), and 1590–1620 cm⁻¹ (C=N) validate core structure .
- X-ray crystallography : Resolves π-stacking interactions (e.g., offset π[C=O…π(phenyl)] geometries) that influence stability .
How do computational methods enhance the understanding of structure-activity relationships (SAR) for antiviral derivatives?
Advanced Question
- Molecular docking : Identifies binding interactions with viral targets (e.g., HAV VP1 capsid protein). Derivatives with 4-bromo/chloro substituents show stronger hydrogen bonding (ΔG = −9.2 kcal/mol) .
- QSAR modeling : Hammett σ constants correlate substituent electronic effects with antiviral IC₅₀ values (R² > 0.85) .
- MD simulations : Predict conformational stability of hydrazone moieties in solvent (e.g., water vs. DMSO) .
What experimental strategies validate the anti-inflammatory mechanism of N'-Benzylidene derivatives?
Advanced Question
- COX-1/2 inhibition assays : Measure IC₅₀ via fluorometric kits (e.g., Cayman Chemical). Derivatives with morpholine substituents exhibit selective COX-1 inhibition (IC₅₀ = 0.50 µg/mL) .
- Cytokine profiling : ELISA quantifies TNF-α/IL-6 suppression in LPS-induced macrophages .
- Western blotting : Confirms downregulation of Akt phosphorylation (Ser473) in cancer cells, linking anti-inflammatory and anticancer mechanisms .
How can researchers address low yields in oxidative coupling reactions for disulfide derivatives?
Advanced Question
- Optimized conditions : Use Ag₂CO₃ (2.5 equiv.) and S₈ (0.3 equiv.) in 1,2-dichloroethane at 80°C for 3 hours (yield: 68%) .
- Electrophilic activation : Acetyl groups stabilize sulfur intermediates (e.g., N–S–S–N bonds) during coupling .
- Byproduct mitigation : Avoid electron-deficient aldehydes (e.g., -NO₂) that hinder sulfur insertion .
What methodologies elucidate the role of π-stacking in stabilizing hydrazone crystals?
Advanced Question
- SC-XRD : Resolves parallel-displaced π-stacking (3.5–4.0 Å spacing) between benzylidene and acetohydrazide moieties .
- Hirshfeld surface analysis : Quantifies C–H…O/N contacts (>25% contribution to crystal packing) .
- DFT calculations : Assess stacking energy (≈ −15 kcal/mol) using B3LYP/6-31G(d) .
How do substituents on the benzylidene ring influence antitumor activity?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
